2,3-diiodoprop-2-en-1-ol
Description
Properties
CAS No. |
71264-50-1 |
|---|---|
Molecular Formula |
C3H4I2O |
Molecular Weight |
309.9 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Diiodoprop 2 En 1 Ol
Regio- and Stereoselective Synthetic Approaches to 2,3-Diiodoprop-2-en-1-ol
The precise control over the placement of iodine atoms and the geometry of the double bond is crucial for the utility of this compound in subsequent transformations. Various strategies have been developed to achieve this control, primarily starting from readily available precursors like propargyl alcohol.
Iodination Strategies from Propargyl Alcohol Precursors
Propargyl alcohol (prop-2-yn-1-ol) serves as a common and versatile starting material for the synthesis of this compound. rsc.orgwikipedia.orgnih.gov The direct iodination of propargyl alcohol presents a straightforward route to the desired diiodoallyl alcohol.
One notable method involves the use of a dried Dowex H+/NaI system. acs.orgresearchgate.netnih.gov This approach selectively yields the (E)-isomer of this compound. acs.orgacs.org In a typical procedure, propargyl alcohol is reacted with dried sodium iodide and a dried Dowex 50W-X8 ion-exchange resin in 2-propanol. acs.orgnih.gov This reaction, conducted at elevated temperatures, results in the formation of (E)-2,3-diiodo-prop-2-en-1-ol in good yield. acs.orgresearchgate.netnih.gov
The electrophilic iodination of propargyl alcohols can also be influenced by the presence of activating groups. For instance, the iodo-Meyer–Schuster rearrangement of tertiary propargyl alcohols can produce α-iodo-α,β-unsaturated aldehydes. rsc.org This rearrangement is initiated by iodonium (B1229267) ions, which can be generated in situ from the oxidation of molecular iodine. rsc.org
Here is an interactive data table summarizing the synthesis of (E)-2,3-diiodoprop-2-en-1-ol from propargyl alcohol:
| Precursor | Reagents | Solvent | Product | Yield | Reference |
| Propargyl alcohol | Dried NaI, Dried Dowex 50W-X8 (H+ form) | 2-Propanol | (E)-2,3-Diiodo-prop-2-en-1-ol | 71% | acs.orgnih.gov |
Synthetic Pathways via Allylic Precursors and Allene (B1206475) Intermediates
While propargyl alcohol is a primary precursor, synthetic routes involving allylic precursors and allene intermediates also contribute to the synthesis of diiodinated propenols. The Meyer-Schuster rearrangement of propargyl alcohols proceeds through an allenol intermediate to form α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net Electrophilic halogenation of these intermediates can lead to haloenones. rsc.org
For instance, the reaction of 4,5-allenols with iodine can produce 2-(1'(Z)-iodoalkenyl)tetrahydrofurans with high regio- and stereoselectivity. acs.org While not directly yielding this compound, this demonstrates the principle of controlling stereochemistry in iodination reactions of allene-containing structures. The choice of iodinating agent, such as switching from I2 to N-iodosuccinimide (NIS), can influence the Z/E ratio of the products. acs.org
Development of Novel Catalytic and Reagent-Based Syntheses (e.g., Iodine-Mediated Reactions)
The development of novel catalytic systems and reagents has significantly advanced the synthesis of dihalogenated compounds. Iodine-mediated reactions, in particular, have proven effective for a variety of transformations, including cyclizations and the formation of carbon-heteroatom bonds. researchgate.netnih.govbeilstein-journals.orgsioc-journal.cnrsc.org
For the synthesis of diiodoalkenes, various iodine-based systems have been explored. An environmentally friendly method utilizes an I2O5/LiI system in a green solvent mixture of H2O/acetone for the iodofunctionalization of olefins. mdpi.com Another approach employs an ammonium (B1175870) iodide (NH4I) and oxone system in methanol (B129727) for the α-monoiodination of carbonyl compounds. mdpi.com
A significant advancement in the di-iodination of alkynes is the use of a dried Dowex H+/NaI approach. acs.orgresearchgate.net This method is noteworthy for its selectivity, producing only the (E)-di-iodinated products in a straightforward and non-toxic manner. acs.orgresearchgate.net The use of 2-propanol as a "green" solvent further enhances the sustainability of this protocol. acs.orgresearchgate.net The reaction proceeds by heating the alkyne with dried sodium iodide and a dried Dowex H+ cation-exchange resin. acs.org
The following table presents data on a novel synthesis of (E)-2,3-diiodoprop-2-en-1-ol:
| Precursor | Reagents | Solvent | Temperature | Product | Yield | Reference |
| Propargyl alcohol | Dried NaI, Dried Dowex 50W-X8 | 2-Propanol | 65 °C | (E)-2,3-diiodo-prop-2-en-1-ol | 71% | acs.org |
Mechanistic Investigations of Key Synthetic Pathways to the Diiodinated Scaffold
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The formation of diiodinated scaffolds from propargyl alcohol and related precursors involves several key mechanistic steps.
The Meyer-Schuster rearrangement is a well-known pathway for the conversion of propargylic alcohols to α,β-unsaturated carbonyl compounds, proceeding through an allenol intermediate. researchgate.net The electrophilic iodination of alkynols often involves the formation of a cyclic iodonium-bridged ion. rsc.org This intermediate can then undergo rearrangement or nucleophilic attack.
In the case of the Dowex H+/NaI mediated di-iodination of alkynes, it is proposed that the oxidation of the iodide ion (I−) from NaI generates I2. This molecular iodine then undergoes an electrophilic anti-addition to the alkyne, leading to the corresponding (E)-1,2-diiodoalkene. mdpi.com This mechanism explains the observed stereoselectivity for the (E)-isomer.
Comparative Analysis of Synthetic Efficiencies and Stereochemical Outcomes
The choice of synthetic method for this compound depends on the desired stereoisomer and the required efficiency. Different reagents and reaction conditions can lead to vastly different outcomes in terms of yield and stereoselectivity.
The direct iodination of propargyl alcohol derivatives can exhibit variable stereoselectivity. For example, the iodination of propargyl tosylates can achieve high selectivity for the thermodynamically stable (Z)-isomer of α-iodoenones. rsc.org In contrast, the Dowex H+/NaI method provides excellent selectivity for the (E)-isomer of diiodoalkenes. acs.org
The efficiency of these reactions also varies. The Dowex H+/NaI method provides a good yield (71%) for the synthesis of (E)-2,3-diiodoprop-2-en-1-ol. acs.orgnih.gov Gold-catalyzed reactions, while effective for certain transformations, may have different efficiency profiles. organic-chemistry.orgnih.gov The concurrent use of stereoisomerism and appendage diversification has been shown to result in a broader sampling of biological activity in small molecule libraries, highlighting the importance of accessing diverse stereochemical arrangements. nih.gov
A comparative table of different synthetic approaches is presented below:
| Method | Precursor | Key Reagents | Product Stereochemistry | Yield | Key Advantages | Reference |
| Dowex H+/NaI | Propargyl alcohol | Dowex 50W-X8, NaI | (E) | 71% | High (E)-selectivity, green solvent, non-toxic | acs.orgnih.gov |
| Iodination of Propargyl Tosylates | Propargyl tosylate | I2 | (Z) (for α-iodoenones) | Moderate to Good | High (Z)-selectivity for specific products | rsc.org |
| Iodo-Meyer-Schuster | Tertiary Propargyl Alcohols | I2, PDC | (Z) (for α-iodoenals) | Variable | Access to α-iodoenals | rsc.org |
Comprehensive Reactivity and Transformational Chemistry of 2,3 Diiodoprop 2 En 1 Ol
Reactions at the Allylic Alcohol Moiety of 2,3-Diiodoprop-2-en-1-ol
The presence of a primary allylic alcohol in this compound allows for a variety of functional group transformations typical of alcohols, including esterification, etherification, and oxidation.
The hydroxyl group of this compound can be readily converted into other functional groups.
Esterification: The reaction of this compound with carboxylic acids, acid anhydrides, or acid chlorides leads to the formation of the corresponding esters. wikipedia.orgorganic-chemistry.org This transformation is typically catalyzed by an acid or proceeds via a coupling agent. For instance, the Steglich esterification, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) under mild, neutral conditions, is a suitable method. wikipedia.org
Etherification: The synthesis of ethers from this compound can be achieved through various methods. One common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another method involves a palladium-catalyzed tandem arylation and allylic etherification of similar 2,3-allenol systems, suggesting that the hydroxyl group of this compound could be functionalized in a similar manner. libretexts.org
Oxidation Reactions: As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. organicchemistrytutor.comlibretexts.org The oxidation to an aldehyde requires milder reagents to prevent over-oxidation to the carboxylic acid. libretexts.org Stronger oxidizing agents will typically yield the corresponding carboxylic acid. wikipedia.orgorganic-chemistry.org
| Transformation | Reagent(s) | Product |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | 2,3-diiodoprop-2-en-1-yl ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-alkoxy-2,3-diiodoprop-2-ene |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 2,3-diiodoprop-2-enal |
| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | 2,3-diiodoprop-2-enoic acid |
Allylic systems, such as the one present in this compound, are known to undergo rearrangement reactions, often referred to as allylic shifts. nih.govacs.org In these reactions, a nucleophilic attack can occur at the γ-carbon (the carbon of the double bond not bearing the hydroxyl group), leading to a shift of the double bond and relocation of the functional group. nih.govacs.org This process can compete with direct SN2 substitution at the α-carbon. The propensity for an allylic rearrangement is influenced by factors such as steric hindrance at the α-carbon and the nature of the attacking nucleophile and leaving group. nih.govacs.org For this compound, this could be a pathway to access alternative substitution patterns.
Reactivity of the Vicinal Diiodoalkene Moiety
The vicinal diiodoalkene functionality is a key feature of this compound, offering a platform for the formation of new carbon-carbon and carbon-heteroatom bonds.
The carbon-iodine bonds in this compound are particularly susceptible to oxidative addition by transition metal catalysts, making this compound an excellent substrate for a variety of cross-coupling reactions. Vinyl iodides are generally more reactive than their bromide or chloride counterparts in these transformations. pku.edu.cnwikipedia.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can react with various alkenes in the presence of a palladium catalyst and a base to yield more complex unsaturated alcohols. wikipedia.orgyoutube.com
Sonogashira Coupling: This reaction provides a powerful method for the formation of carbon-carbon bonds between a vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The high reactivity of vinyl iodides makes this compound a prime candidate for Sonogashira couplings, allowing for the synthesis of enyne-containing structures. pku.edu.cnwikipedia.orgyoutube.comyoutube.com A similar compound, 2-iodoprop-2-en-1-ol, has been shown to readily participate in Sonogashira couplings. pku.edu.cn
Suzuki Coupling: The Suzuki reaction employs a palladium catalyst to couple a vinyl halide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the functionalization of this compound. organic-chemistry.org
Stille Coupling: In the Stille reaction, a palladium catalyst facilitates the coupling of a vinyl halide with an organotin compound. libretexts.orgwikipedia.orgorganic-chemistry.orguwindsor.ca This reaction is highly versatile and can be used to introduce a variety of organic groups onto the diiodoalkene backbone of the molecule. libretexts.orgwikipedia.orgorganic-chemistry.org
Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed reaction of a vinyl halide with an organozinc reagent. wikipedia.orgorganic-chemistry.orgresearchgate.net This method is particularly useful for forming carbon-carbon bonds with a high degree of stereospecificity. nih.govwikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkenyl Alcohol |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Enyne Alcohol |
| Suzuki | Organoboron Reagent | Pd catalyst, Base | Aryl/Vinyl Substituted Allylic Alcohol |
| Stille | Organotin Reagent | Pd catalyst | Aryl/Vinyl Substituted Allylic Alcohol |
| Negishi | Organozinc Reagent | Pd or Ni catalyst | Aryl/Vinyl Substituted Allylic Alcohol |
The iodine atoms in this compound, being attached to sp²-hybridized carbons, are generally less reactive towards nucleophilic substitution than those on sp³-hybridized carbons. pku.edu.cnstackexchange.com However, under certain conditions, nucleophilic vinylic substitution can occur. pku.edu.cnresearchgate.netresearchgate.net The presence of two iodine atoms on adjacent carbons also opens up the possibility of elimination reactions.
Treatment of vicinal dihalides with a strong base can lead to a double dehydrohalogenation to form an alkyne. fiveable.melibretexts.orglibretexts.orgopenstax.org In the case of this compound, this would likely result in the formation of a propargyl alcohol derivative.
The carbon-carbon double bond in this compound can undergo various addition reactions.
Halogenation: The addition of halogens such as chlorine or bromine across the double bond would lead to the formation of a tetrahalogenated propanol. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comchemguide.co.ukkhanacademy.org This reaction typically proceeds via a halonium ion intermediate, resulting in anti-addition of the two halogen atoms. masterorganicchemistry.com
Hydrohalogenation: The addition of hydrogen halides (HX) to the double bond would follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. wikipedia.orgleah4sci.comkhanacademy.orgmasterorganicchemistry.comyoutube.com However, the electronic effects of the two iodine atoms would influence the regioselectivity of this addition.
Hydroxylation: The double bond can be dihydroxylated to form a triol. This can be achieved using reagents like osmium tetroxide or cold, alkaline potassium permanganate, which typically result in syn-addition of the two hydroxyl groups.
Amination: The direct amination of alkenes is a challenging transformation but can be achieved under specific catalytic conditions. nih.govnih.govrsc.orgfishersci.co.uk For this compound, this would involve the addition of an amine across the double bond, potentially catalyzed by a transition metal complex, to yield an amino alcohol derivative.
Cycloaddition Chemistry and Ring-Forming Reactions (e.g., Halocyclization)
The presence of both an alkene and an alcohol functionality within this compound, coupled with the two iodine substituents, suggests its potential participation in various cycloaddition and ring-forming reactions. While specific literature on the cycloaddition reactions of this compound is not extensively documented, its structural motifs point towards plausible reaction pathways, including halocyclization and transition-metal-catalyzed cyclizations.
One of the most pertinent ring-forming reactions for iodo-substituted allylic alcohols is palladium-catalyzed carbonylation. Research on structurally analogous compounds, such as (Z)-3-iodo-3-trifluoromethyl allylic alcohols, has demonstrated their successful conversion into 3-trifluoromethyl-2(5H)-furanones through palladium-catalyzed cyclocarbonylation. This transformation highlights the potential of the vinyl iodide moiety to undergo oxidative addition to a palladium(0) catalyst, followed by CO insertion and subsequent intramolecular cyclization by the hydroxyl group to form a lactone ring. It is therefore highly probable that this compound could undergo a similar transformation to yield a diiodo-substituted furanone derivative, a valuable intermediate for further functionalization.
Furthermore, the diiodo-substituted double bond could potentially act as a dienophile in Diels-Alder reactions, although the electron-withdrawing nature of the iodine atoms might necessitate the use of electron-rich dienes. The resulting cycloadducts would be highly functionalized cyclohexene (B86901) derivatives, bearing two iodine atoms that can be further manipulated through cross-coupling reactions or other transformations.
Intramolecular halocyclization is another conceivable pathway, where the hydroxyl group could attack the double bond, promoted by an external electrophile or under specific reaction conditions, leading to the formation of cyclic ethers. The presence of the iodine atoms could influence the regioselectivity and stereoselectivity of such cyclizations.
Multi-Component and Tandem Reaction Pathways Involving this compound
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The diverse functionalities of this compound make it an intriguing substrate for the design of novel MCRs. For instance, the hydroxyl group can participate in Passerini or Ugi-type reactions, while the vinyl iodide moieties can be engaged in subsequent or concurrent transition-metal-catalyzed cross-coupling reactions.
A hypothetical multi-component reaction could involve the in-situ formation of an aldehyde from the alcohol, which then participates in a three-component reaction with an amine and an isocyanide (Ugi reaction). The resulting product would contain the diiodoalkene functionality, which could then be subjected to a tandem intramolecular Heck reaction to construct a heterocyclic scaffold.
Tandem reaction pathways, where a single catalyst promotes multiple sequential transformations, are also highly plausible. For example, a palladium catalyst could first facilitate a Suzuki or Sonogashira coupling at one of the C-I bonds, followed by an intramolecular cyclization involving the hydroxyl group. This would allow for the rapid construction of complex heterocyclic systems from simple starting materials.
The following table outlines potential multi-component and tandem reactions involving this compound based on the reactivity of its functional groups:
| Reaction Type | Potential Reactants | Potential Product |
| Ugi-Heck Tandem | Isocyanide, Amine, Aldehyde (from oxidation of the alcohol) | Highly substituted nitrogen-containing heterocycles |
| Suzuki-Cyclization Tandem | Arylboronic acid, Palladium catalyst, Base | Functionalized furan (B31954) or pyran derivatives |
| Sonogashira-Cyclization Tandem | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | Substituted furans or other oxygen-containing heterocycles |
Stereocontrol and Diastereoselective Transformations
The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The molecule itself can exist as E/Z isomers, and reactions at the double bond or the allylic alcohol center can lead to the formation of new stereocenters.
In transition-metal-catalyzed reactions, the choice of ligands on the metal center can play a crucial role in controlling the stereoselectivity. For instance, in a palladium-catalyzed allylic substitution reaction, chiral phosphine (B1218219) ligands can induce enantioselectivity, leading to the formation of a single enantiomer of the product.
Furthermore, substrate-controlled diastereoselectivity is also a key consideration. The existing stereochemistry of the starting material (if chiral) can influence the stereochemical outcome of a reaction. For example, in a cyclization reaction, the hydroxyl group may preferentially attack one face of the double bond, directed by steric or electronic factors within the molecule.
The table below summarizes key considerations for stereocontrol in reactions of this compound:
| Reaction Type | Method of Stereocontrol | Potential Outcome |
| Palladium-Catalyzed Allylic Alkylation | Chiral ligands (e.g., chiral phosphines) | Enantioselective formation of a single product enantiomer |
| Cyclization Reactions | Substrate control (directing groups) or chiral catalysts | Diastereoselective formation of a specific cyclic isomer |
| Diels-Alder Reaction | Chiral Lewis acid catalysts | Enantio- and diastereoselective formation of cyclohexene derivatives |
Advanced Spectroscopic and Structural Elucidation of 2,3 Diiodoprop 2 En 1 Ol and Its Reactive Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,3-diiodoprop-2-en-1-ol. ethernet.edu.etnd.eduresearchgate.net By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. docbrown.infodocbrown.info
In the context of this compound, ¹H NMR would be expected to show distinct signals for the hydroxyl proton, the methylene (B1212753) protons (-CH₂OH), and the vinylic proton. The chemical shift of the hydroxyl proton can provide information about hydrogen bonding, while the splitting patterns of the methylene and vinylic protons, governed by the n+1 rule, reveal their coupling with neighboring protons. docbrown.info For instance, the signal for the methylene protons would likely appear as a doublet, being split by the adjacent vinylic proton. Similarly, the vinylic proton's signal would be split by the methylene protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift influenced by the electronegativity of the attached iodine and oxygen atoms. The carbons bonded to the iodine atoms would be expected to show significant downfield shifts.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex structures or to definitively assign proton and carbon signals. rsc.orgnih.gov COSY spectra reveal proton-proton coupling correlations, while HSQC spectra correlate directly bonded proton and carbon atoms. These methods are invaluable for confirming the structural assignment of this compound and for identifying any isomeric impurities or reaction byproducts. nih.gov
Furthermore, NMR is a powerful tool for mechanistic studies. nih.gov By monitoring the changes in NMR spectra over the course of a reaction involving this compound, it is possible to identify reactive intermediates and gain insights into the reaction pathway. rsc.orgnih.gov For example, changes in chemical shifts or the appearance of new signals could indicate the formation of transient species.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern |
| -OH | Variable, depends on concentration and solvent | - | Singlet (may exchange with D₂O) |
| -CH₂- | ~4.2 | ~70 | Doublet |
| =CH- | ~6.5 | ~85 | Triplet |
| =C(I)- | - | ~90 | - |
| -C(I)- | - | ~20 | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry for Reaction Product Identification and Fragmentation Pathways
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. wikipedia.org It also provides valuable structural information through the analysis of fragmentation patterns. wikipedia.orglibretexts.org In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. docbrown.info For this compound (C₃H₄I₂O), the expected molecular ion peak would be at an m/z of approximately 309.84. uni.lu
The fragmentation of the molecular ion provides a unique fingerprint that aids in structure elucidation. wikipedia.orgrsc.org Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom. docbrown.infosavemyexams.com For this compound, significant fragments could arise from:
Loss of a hydrogen atom ([M-H]⁺)
Loss of a hydroxyl radical ([M-OH]⁺)
Loss of an iodine atom ([M-I]⁺)
Cleavage of the C-C single bond, leading to fragments like [CH₂OH]⁺ (m/z 31) and [C₂HI₂]⁺.
The presence of two iodine atoms would result in a characteristic isotopic pattern for iodine-containing fragments, although iodine is monoisotopic (¹²⁷I). However, the high mass of iodine makes its loss a prominent fragmentation pathway.
Mass spectrometry is particularly useful for identifying products from reactions involving this compound. By analyzing the mass spectra of the reaction mixture, new molecular ions corresponding to the products can be identified. Tandem mass spectrometry (MS/MS) can further be used to fragment these new molecular ions to confirm their structures. wikipedia.org
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (approximate) | Possible Neutral Loss |
| [C₃H₄I₂O]⁺ (Molecular Ion) | 310 | - |
| [C₃H₃I₂O]⁺ | 309 | H |
| [C₃H₄I₂]⁺ | 294 | H₂O |
| [C₃H₄IO]⁺ | 183 | I |
| [C₂HI₂]⁺ | 279 | CH₂OH |
| [CH₂OH]⁺ | 31 | C₂HI₂ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Dynamics and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding. su.se
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The key functional groups in this compound will have characteristic absorption frequencies:
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. The broadness of this peak is a direct indicator of the presence and strength of hydrogen bonds. wikipedia.org
C-H Stretch: Absorptions for the sp² C-H (vinylic) and sp³ C-H (in the -CH₂OH group) will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=C Stretch: A peak in the region of 1650-1600 cm⁻¹ will correspond to the carbon-carbon double bond.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary alcohol will be observed in the 1050-1150 cm⁻¹ range.
C-I Stretch: The carbon-iodine stretching vibrations are expected at lower frequencies, typically in the 500-600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds. For this compound, the C=C and C-I bonds would be expected to show strong Raman signals. Changes in the position and intensity of vibrational bands, especially the O-H stretching mode, can be used to study the dynamics of hydrogen bonding in different environments. mst.edumdpi.com The strength of the hydrogen bond influences the O-H stretching frequency; a stronger bond leads to a lower frequency (red shift). d-nb.info
By analyzing both IR and Raman spectra, a comprehensive picture of the vibrational modes of this compound can be obtained, confirming the presence of its key functional groups and providing insights into its intermolecular interactions.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| O-H | Stretch | 3200-3600 (broad) | Weak |
| C-H (sp²) | Stretch | 3100-3000 | Medium |
| C-H (sp³) | Stretch | 3000-2850 | Medium |
| C=C | Stretch | 1650-1600 | Strong |
| C-O | Stretch | 1050-1150 | Weak |
| C-I | Stretch | 500-600 | Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While obtaining suitable single crystals of this compound itself might be challenging, the technique is invaluable for determining the solid-state structures of its derivatives. researchgate.netresearchgate.net
By derivatizing the hydroxyl group, for example, by forming an ester or an ether, it may be possible to obtain crystalline materials suitable for X-ray diffraction analysis. mdpi.commdpi.com The resulting crystal structure would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. rsc.org
Conformation: The preferred spatial arrangement of the atoms in the solid state.
Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if chiral centers are present.
Intermolecular interactions: A detailed picture of how the molecules pack in the crystal lattice, including hydrogen bonds, halogen bonds (I···I or I···O interactions), and van der Waals forces. csic.es
The structural data obtained from X-ray crystallography serves as a benchmark for validating the structures proposed by other spectroscopic methods and for understanding the influence of intermolecular forces on the molecular conformation. researchgate.netrsc.org
Other Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., UV-Vis Spectroscopy, Mössbauer Spectroscopy for Iodine Centers)
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mt.com Conjugated systems, such as the diiodo-substituted double bond in this compound, are expected to absorb UV or visible light. The presence of the iodine atoms and the double bond will influence the wavelength of maximum absorption (λ_max). The λ_max value can be used for qualitative analysis and to study changes in the electronic structure upon reaction or complexation. researchgate.netpearson.com The intensity of the absorption is related to the concentration of the compound, following the Beer-Lambert law. mt.com
Mössbauer Spectroscopy: Mössbauer spectroscopy is a highly specialized technique that can be used to probe the local chemical environment of specific atomic nuclei. For iodine-containing compounds, ¹²⁹I or ¹²⁷I Mössbauer spectroscopy can provide unique insights into the electronic structure at the iodine centers. nih.govrsc.orgmcmaster.ca This technique is sensitive to the oxidation state, the nature of the chemical bonding (covalency and ionic character), and the symmetry of the electric field around the iodine nucleus. acs.orgtandfonline.com While not a routine technique, it could be employed in detailed research studies to understand the nature of the carbon-iodine bonds in this compound and its reaction intermediates.
Theoretical and Computational Investigations of 2,3 Diiodoprop 2 En 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For a compound like 2,3-diiodoprop-2-en-1-ol, these calculations would typically be used to determine its molecular orbital energies (such as the HOMO and LUMO), electron density distribution, and electrostatic potential. These properties are crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. For instance, the presence of two iodine atoms and a hydroxyl group on a propenyl backbone would create a unique electronic environment. DFT studies on the activation of alcohols by iodine have been conducted in a general sense, suggesting that iodine can facilitate various organic transformations. conicet.gov.arunf.educonicet.gov.ar However, specific calculations detailing the electronic structure and reactivity parameters for this compound are not documented.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propen-1-ol backbone allows for different spatial arrangements of its atoms, known as conformations. Conformational analysis is the study of the energetics of these different arrangements. lumenlearning.comlibretexts.org For this compound, rotation around the C-C and C-O single bonds would lead to various conformers with different stabilities. Theoretical calculations would be used to construct a potential energy surface, identifying the lowest energy (most stable) conformations and the energy barriers between them. utdallas.eduyoutube.com This information is critical for understanding how the molecule behaves in different environments and how its shape influences its reactivity. The steric bulk of the two iodine atoms would significantly influence the conformational preferences, a factor that is typically investigated in substituted cyclohexanes and other systems. openochem.org Despite the importance of such analyses, no specific conformational studies or potential energy surfaces for this compound have been reported.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic substitution or elimination. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely reaction mechanism. nih.govnih.gov For example, the halogenation of alkenes is a well-studied reaction class where computational chemistry has provided deep insights into the formation of intermediates like halonium ions. libretexts.orgyoutube.comchemguide.co.ukkhanacademy.orgleah4sci.com Similarly, computational studies have explored the role of iodine in catalyzing reactions of alcohols. acs.org However, there are no published computational models of reaction mechanisms specifically involving this compound.
Prediction of Spectroscopic Parameters and Molecular Properties
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, this would include predicting its NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. ias.ac.inmdpi.com The accuracy of these predictions has been shown to be quite high with modern computational methods. mdpi.comnih.gov Furthermore, various molecular properties such as dipole moment, polarizability, and aqueous solubility can be computationally estimated. nih.gov While general methods for predicting such properties exist, bmc-rm.org there is no specific literature reporting the predicted spectroscopic parameters or molecular properties for this compound.
Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their interactions with other molecules and with solvents. acs.orgfigshare.comnih.gov For this compound, MD simulations could provide insights into how it interacts with solvent molecules, which can significantly affect its conformational preferences and reactivity. These simulations can also be used to understand how molecules of this compound interact with each other in the liquid or solid state. While MD simulations have been applied to small halogenated organic molecules to understand their behavior at interfaces, researchgate.net no such studies have been specifically conducted for this compound.
Strategic Applications of 2,3 Diiodoprop 2 En 1 Ol in Advanced Organic Synthesis and Materials Science
As a Versatile Synthon in Complex Molecule Assembly
The reactivity of the carbon-iodine bonds and the hydroxyl group makes 2,3-diiodoprop-2-en-1-ol a valuable building block for the synthesis of complex molecular architectures.
Precursor for Bioactive Molecule Frameworks and Natural Product Synthesis
While detailed biological activity is outside the scope of this article, the structural framework of this compound is relevant to the synthesis of molecules with potential bioactivity. The diiodo-alkene moiety can be elaborated through various cross-coupling reactions to construct the core structures of several natural products. organicchemistrydata.orgrsc.orgnih.gov For instance, the vicinal di-iodide pattern allows for sequential and selective functionalization, enabling the introduction of different substituents and the formation of complex carbon skeletons. This step-wise approach is crucial in the total synthesis of natural products where precise control of stereochemistry and functionality is paramount. beilstein-journals.org
Building Block for Heterocyclic and Carbocyclic Systems
The development of new methods for the synthesis of heterocyclic and carbocyclic compounds is a major focus of organic chemistry. nih.govrsc.org this compound is a valuable precursor for both types of ring systems.
Heterocyclic Systems: The presence of both electrophilic (carbon-iodine bonds) and nucleophilic (hydroxyl group) centers allows for intramolecular cyclization reactions to form various oxygen-containing heterocycles. For example, under basic conditions, the hydroxyl group can displace one of the iodine atoms to form an epoxide, which can then be opened by a variety of nucleophiles to generate more complex heterocyclic structures. Furthermore, the di-iodoalkene can participate in transition metal-catalyzed cross-coupling reactions with amines or other nitrogen-containing nucleophiles to construct nitrogen-containing heterocycles. organic-chemistry.orgmdpi.comzioc.ru
Carbocyclic Systems: The iodine atoms in this compound can be replaced with carbon-based fragments through reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the construction of carbocyclic rings with a high degree of functionalization. For example, a double Suzuki coupling with a suitable di-boronic acid derivative could lead to the formation of a five- or six-membered carbocycle. The allylic alcohol functionality can also be used to direct these cyclization reactions and to introduce additional stereocenters. rsc.orgzioc.ru
Role in Polymer Chemistry and Functional Material Development
The unique chemical properties of this compound also make it an interesting candidate for applications in polymer chemistry and materials science. rsc.orgwikipedia.org
As a monomer for specialized polymers , the di-iodoalkene functionality can potentially undergo polymerization through various mechanisms. For instance, transition-metal-catalyzed cross-coupling polymerization could be employed to create polymers with novel electronic or optical properties. The presence of the hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis. nih.gov
Furthermore, the two iodine atoms and the hydroxyl group make this compound a potential cross-linking agent . In a polymer matrix, this molecule could react with functional groups on the polymer chains, creating a three-dimensional network. This cross-linking would be expected to enhance the mechanical strength, thermal stability, and solvent resistance of the resulting material. The density of cross-linking could be controlled by adjusting the concentration of the diiodo-alcohol.
Development of Advanced Catalytic Systems and Ligands
The design of new ligands is crucial for the development of more efficient and selective transition metal catalysts. rsc.orgchemrxiv.orgmdpi.com this compound can serve as a scaffold for the synthesis of novel ligands. The iodine atoms can be substituted with phosphorus-, nitrogen-, or sulfur-containing groups that can coordinate to a metal center. rsc.org The allylic alcohol can be used to attach the ligand to a solid support or to introduce additional functional groups that can influence the catalytic activity. beilstein-journals.org
For example, reaction with two equivalents of a secondary phosphine (B1218219) could yield a bidentate phosphine ligand. The stereochemistry of the resulting ligand could be influenced by the geometry of the starting di-iodoalkene. Such ligands could find applications in asymmetric catalysis, where the precise spatial arrangement of the ligand around the metal center is critical for controlling the stereochemical outcome of a reaction.
Emerging Applications in Chemical Biology Tools
Chemical probes are essential tools for studying biological processes at the molecular level. The development of new probes with unique reactivity is an active area of research. The di-iodoalkene functionality in this compound presents an interesting reactive handle for the design of chemical probes.
For instance, this compound could be incorporated into a larger molecule designed to target a specific protein. The di-iodoalkene could then react with nearby amino acid residues, forming a covalent bond and allowing for the identification and characterization of the protein's binding site. The iodine atoms could also serve as heavy atoms for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of the protein-probe complex.
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org The ability of iodine to participate in halogen bonding, a type of non-covalent interaction, makes this compound a potentially useful building block in this field. rsc.org
The two iodine atoms can act as halogen bond donors, interacting with electron-rich atoms such as oxygen or nitrogen. This property could be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures, such as sheets, tubes, or cages. rsc.org The hydroxyl group could participate in hydrogen bonding, further stabilizing these assemblies. The ability to form both halogen and hydrogen bonds could lead to the creation of complex and functional supramolecular materials.
Table of Mentioned Chemical Compounds
| Chemical Name | Molecular Formula | Other Identifiers |
| This compound | C₃H₄I₂O | (2E)-2,3-diiodoprop-2-en-1-ol uni.lu |
| 2-Iodoprop-2-en-1-ol | C₃H₅IO | CAS: 84201-43-4 nih.govlookchem.com |
| (2Z)-2,3-Dibromoprop-2-en-1-ol | C₃H₄Br₂O | CID: 94651 nih.gov |
| (2S)-2,3-Dichloropropan-1-ol | C₃H₆Cl₂O | CID: 6914580 nih.gov |
| Prop-2-en-1-ol;styrene | C₁₁H₁₄O | CID: 168293 nih.gov |
| Propan-1-ol | C₃H₈O | - chemicals.co.uk |
| Propan-2-ol | C₃H₈O | - chemicals.co.uk |
| 2-Propen-1-ol | C₃H₆O | CAS: 107-18-6 nist.gov |
| (Z)-3-Iodo-1,3-diphenylprop-2-en-1-ol | C₁₅H₁₃IO | CAS: 1096497-88-9 lookchem.com |
| (Z)-3-Iodoprop-2-en-1-ol | C₃H₅IO | - nih.gov |
| (E)-3-Iodoprop-2-en-1-ol | C₃H₅IO | CID: 641257 uni.lu |
| 2,3,3-Triiodoprop-2-en-1-ol | C₃H₃I₃O | - google.com |
| 1-Iodoprop-2-ynyl n-butylcarbamate | C₈H₁₀INO₂ | - google.com |
Future Perspectives and Uncharted Research Frontiers for 2,3 Diiodoprop 2 En 1 Ol
Innovations in Green and Sustainable Synthetic Methodologies for its Production
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 2,3-diiodoprop-2-en-1-ol is a prime candidate for green chemistry innovations. A significant step in this direction has been the development of a synthesis method that utilizes a dried Dowex H+/NaI system in 2-propanol. This approach is noted for being both straightforward and nontoxic, selectively yielding the (E)-di-iodinated product. A key advantage of this method is the avoidance of hazardous reagents traditionally used for di-iodination, such as elemental iodine which readily sublimes at elevated temperatures, and other toxic compounds like oxidants (e.g., H2O2), iodine monochloride, and certain solvents such as dichloromethane (B109758) and dioxane.
Future research in this area will likely focus on several key aspects to further enhance the sustainability of this compound production. One promising avenue is the exploration of biocatalysis, employing enzymes or whole-cell systems to carry out the iodination of propargyl alcohol. This could lead to even milder reaction conditions and higher selectivity, minimizing waste and energy consumption. Another area of interest is the use of continuous flow reactors. This technology can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch processes. The development of recyclable catalysts and the use of bio-based solvents will also be crucial in minimizing the environmental footprint of the synthesis.
A comparative look at traditional versus green synthetic approaches is presented in the table below.
| Feature | Traditional Synthesis | Green Synthesis (Dowex H+/NaI) | Future Perspectives |
| Iodine Source | Elemental Iodine (I₂) | Sodium Iodide (NaI) | Bio-iodination |
| Solvent | Dichloromethane, Dioxane | 2-Propanol | Bio-based solvents |
| Catalyst | Heavy metals (e.g., copper) | Ion-exchange resin (Dowex H+) | Recyclable nanocatalysts, Enzymes |
| Byproducts | Toxic waste | Minimal | Biodegradable waste |
| Process | Batch | Batch | Continuous Flow |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The bifunctional nature of this compound, possessing both a reactive diiodoalkene moiety and a versatile alcohol group, opens the door to a wide array of chemical transformations. The carbon-iodine bonds are susceptible to various coupling reactions, while the hydroxyl group can undergo oxidation, esterification, and etherification. acs.orgresearchgate.net
Future research is expected to uncover novel reactivity patterns. For instance, the development of stereoselective reactions that can differentiate between the two iodine atoms would provide access to a new range of chiral building blocks. Unconventional transformations, such as light-mediated or electrochemically-driven reactions, could unlock new reaction pathways that are not accessible through traditional thermal methods. The exploration of tandem reactions, where multiple transformations occur in a single pot, will also be a key area of focus, offering a more efficient and atom-economical approach to complex molecule synthesis. For example, a one-pot di-iodination and esterification has already been demonstrated. nih.gov
The potential for palladium-catalyzed cross-coupling reactions with the diiodoalkene functionality is a particularly rich area for future exploration, enabling the construction of complex carbon skeletons. The hydroxyl group, being a somewhat reluctant leaving group, can be activated for substitution reactions, further expanding the synthetic utility of this compound. acs.org
Integration into Advanced Functional Materials and Nanotechnology
The unique properties of this compound make it an attractive building block for the creation of advanced functional materials and for applications in nanotechnology. The presence of two heavy iodine atoms can impart useful properties such as high refractive index and radiopacity.
In the realm of functional materials, this compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers. These polymers may find applications in areas such as flame-retardant materials, high-performance coatings, and optical materials. The ability to functionalize the hydroxyl group allows for the tuning of the polymer's properties.
In nanotechnology, this compound can be used to functionalize the surface of nanoparticles, creating new catalytic or sensing platforms. For example, palladium nanoparticles stabilized with ligands derived from allylic alcohols have shown promise in catalytic applications like hydrogenation and isomerization. acs.orgrsc.orgnih.gov The diiodoalkene moiety could also serve as a reactive handle for the attachment of these functionalized nanoparticles to other molecules or surfaces. The potential applications of such functionalized nanomaterials are vast, ranging from targeted drug delivery to advanced diagnostics.
| Research Area | Potential Application of this compound |
| Polymer Chemistry | Monomer for high refractive index polymers, Flame retardant additives |
| Nanocatalysis | Surface functionalization of nanoparticles for enhanced catalytic activity |
| Biomedical Materials | Radiopaque component in medical devices, Precursor for drug delivery systems |
| Sensor Technology | Component of chemosensors for specific analytes |
Development of Machine Learning and AI-Driven Discovery Approaches for its Chemistry
The fields of machine learning and artificial intelligence (AI) are poised to revolutionize chemical research. For a molecule like this compound, these computational tools can accelerate the discovery of new reactions, predict material properties, and optimize synthetic routes.
Furthermore, computational methods like Density Functional Theory (DFT) can provide deep insights into the reaction mechanisms and electronic structure of this compound and its derivatives. nih.gov This fundamental understanding can, in turn, inform the development of more accurate AI models. The synergy between AI and computational chemistry will be a powerful engine for innovation in the study of this and other complex molecules. acs.orgresearchgate.net
Addressing Challenges in Scalability and Industrial Relevance of its Syntheses and Applications
For this compound to find widespread use, the challenges associated with scaling up its production and demonstrating its industrial relevance must be addressed. While green and efficient laboratory-scale syntheses are a crucial first step, translating these to a pilot or industrial scale presents a new set of hurdles. nih.gov
Key challenges in scalability include process optimization to maximize yield and minimize cost, ensuring the safety of the process at a larger scale, and managing the supply chain for starting materials. synthesia.eu The development of robust and long-lasting catalysts that can be used in continuous flow reactors will be essential for cost-effective industrial production.
In terms of industrial applications, further research is needed to demonstrate the superior performance of materials derived from this compound compared to existing alternatives. This will require extensive testing and characterization of these new materials in real-world applications. Collaboration between academic researchers and industrial partners will be crucial to bridge the gap between fundamental research and commercialization. Overcoming these challenges will be key to unlocking the full industrial potential of this promising chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-diiodoprop-2-en-1-ol at the laboratory scale?
- Methodological Answer : A plausible synthetic route involves halogenation of propenol derivatives. For example, iodination of propargyl alcohol using iodine monochloride (ICl) in a controlled solvent system (e.g., dichloromethane) under inert atmosphere (N₂ or Ar) can yield the target compound. Reaction parameters such as temperature (0–25°C) and stoichiometric ratios (e.g., 2:1 iodine-to-substrate) are critical to minimize side reactions like over-iodination . Post-synthesis purification via fractional distillation (b.p. 97–100°C under reduced pressure) or recrystallization is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use H NMR to confirm the vinylic proton environment (δ ~5.5–6.5 ppm for the =CH group) and hydroxyl proton (δ ~1.5–3.0 ppm, broad). C NMR should show distinct peaks for iodine-substituted carbons (~50–70 ppm) .
- Elemental Analysis : Compare experimental C, H, and I percentages with theoretical values (e.g., C: 12.7%, H: 1.1%, I: 85.2%) to confirm purity .
- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., DB-5) can detect impurities like unreacted starting materials or diiodinated byproducts .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and administer oxygen if breathing is labored .
- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent photodegradation and oxidative decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound during cross-coupling reactions?
- Methodological Answer : Discrepancies in reactivity (e.g., Suzuki vs. Heck reactions) may arise from iodine’s steric and electronic effects. To address this:
- Control Experiments : Compare reaction outcomes using palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and bases (K₂CO₃ vs. CsF) to identify optimal conditions .
- Computational Modeling : Perform DFT calculations to evaluate the energy barriers for oxidative addition of the C–I bond to Pd(0), which influences reaction feasibility .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to detect intermediates (e.g., Pd–I complexes) that may explain yield variations .
Q. What strategies are effective for improving the low yield of this compound in scaled-up syntheses?
- Methodological Answer : Low yields (e.g., 17.6% in distillation-based isolation) often stem from volatility or thermal instability. Mitigation approaches include:
- Alternative Solvents : Use high-boiling solvents (e.g., DMF or DMSO) to reduce volatility during reflux .
- In Situ Stabilization : Add radical inhibitors (e.g., BHT) to prevent iodine-mediated decomposition .
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and minimize side reactions .
Q. How can the ecological impact of this compound be assessed in line with green chemistry principles?
- Methodological Answer :
- Biodegradability Testing : Use OECD 301D (Closed Bottle Test) to measure biological oxygen demand (BOD) over 28 days, evaluating persistence in aquatic systems .
- Toxicity Profiling : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests to determine ecotoxicological thresholds .
- Solvent Recovery : Implement distillation or adsorption (e.g., activated carbon) to recycle iodine-containing waste streams .
Key Methodological Recommendations
- Synthesis : Prioritize inert conditions and stoichiometric control to avoid polyhalogenation .
- Characterization : Combine spectroscopic and chromatographic methods to validate purity .
- Safety : Adhere to GHS protocols for acute toxicity (H302, H315) and respiratory irritation (H335) .
- Advanced Applications : Explore applications in medicinal chemistry (e.g., antimalarial analogs) by derivatizing the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
